molecular formula C17H26FNO B5469327 1-(2-ethoxyethyl)-3-[2-(4-fluorophenyl)ethyl]piperidine

1-(2-ethoxyethyl)-3-[2-(4-fluorophenyl)ethyl]piperidine

Cat. No.: B5469327
M. Wt: 279.4 g/mol
InChI Key: STLRMPZKJZXBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-ethoxyethyl)-3-[2-(4-fluorophenyl)ethyl]piperidine” is a piperidine derivative. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a colorless liquid with a pepper-like aroma . The compound you mentioned has additional functional groups attached to the piperidine ring, including an ethoxyethyl group and a 4-fluorophenyl ethyl group.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ethoxyethyl and 4-fluorophenyl ethyl groups. For instance, the fluorine atom in the 4-fluorophenyl ethyl group is highly electronegative, which could make this part of the molecule more reactive .

Properties

IUPAC Name

1-(2-ethoxyethyl)-3-[2-(4-fluorophenyl)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FNO/c1-2-20-13-12-19-11-3-4-16(14-19)6-5-15-7-9-17(18)10-8-15/h7-10,16H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLRMPZKJZXBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCCC(C1)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.